molecular formula C7H4INS B14792748 4-Iodothieno[3,2-c]pyridine

4-Iodothieno[3,2-c]pyridine

Cat. No.: B14792748
M. Wt: 261.08 g/mol
InChI Key: ITXYGHOJSAWPDP-UHFFFAOYSA-N
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Description

4-Iodothieno[3,2-c]pyridine is a versatile halogenated heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry and chemical biology research. This scaffold is derived from the thieno[3,2-c]pyridine core, a structure of significant interest in developing novel therapeutic agents. Recent studies highlight that closely related tetrahydrothieno[2,3-c]pyridine derivatives exhibit potent in vitro and in vivo activity against multidrug-resistant Gram-negative bacteria, including Escherichia coli and Acinetobacter baumannii . Mechanistic investigations suggest such compounds operate through a unique polypharmacological profile, primarily by binding to the BamA protein to disrupt outer membrane protein (OMP) assembly and additionally perturbing cell wall integrity, leading to bacterial cell death . Furthermore, the thieno[3,2-b]pyridin-5(4H)-one scaffold, a closely related analogue, demonstrates remarkable site-dependent functionality; specific aryl substitutions can confer strong antitumor activity, while others result in pronounced fluorescence, showcasing the platform's potential for creating theranostic agents . The iodine atom on the 4-position makes this particular compound a valuable electrophilic coupling partner in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. As a high-value building block, this compound is essential for researchers developing new anti-infectives, anticancer agents, and fluorescent molecular probes. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

4-iodothieno[3,2-c]pyridine

InChI

InChI=1S/C7H4INS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H

InChI Key

ITXYGHOJSAWPDP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1SC=C2)I

Origin of Product

United States

Synthetic Methodologies for 4 Iodothieno 3,2 C Pyridine and Its Precursors

Direct Iodination Strategies for Thienopyridine Cores

Direct halogenation of the thieno[3,2-c]pyridine (B143518) scaffold is a straightforward approach, but one that is complicated by issues of regioselectivity. The electron-donating nature of the thiophene (B33073) ring and the electron-withdrawing nature of the pyridine (B92270) ring create a complex reactivity profile for electrophilic substitution.

The direct iodination of pyridine and related heterocycles using molecular iodine is often challenging due to the deactivation of the ring by the nitrogen atom, which can also be complexed by the electrophile. quora.comquora.com Electrophilic substitution on pyridine generally requires harsh conditions and tends to occur at the 3-position. quora.comquora.comyoutube.com For the thieno[3,2-c]pyridine system, the thiophene ring is more susceptible to electrophilic attack than the pyridine ring.

A modern approach that can overcome some of these challenges is a radical-based direct C-H iodination. A protocol developed for quinolines, pyridones, and pyridines utilizes a radical mechanism that can achieve iodination under milder conditions than traditional electrophilic substitution. rsc.org This method has been shown to be effective for both electron-rich and electron-poor heteroaromatic systems. rsc.org While a specific application to thieno[3,2-c]pyridine is not detailed, this strategy represents a potential route for the direct C-H iodination to form 4-Iodothieno[3,2-c]pyridine.

Achieving regioselectivity in the halogenation of thienopyridines is a significant synthetic hurdle. For the isomeric thieno[2,3-b]pyridine (B153569), a mild, regioselective bromination at the 4-position has been successfully developed. rsc.org This reaction demonstrates that selectivity can be achieved, providing a potential blueprint for the 4-iodination of thieno[3,2-c]pyridine. rsc.org

One strategy to control regioselectivity involves the use of the corresponding N-oxide. The halogenation of azine N-oxides can proceed selectively, although the position of halogenation can vary depending on the specific heterocyclic system and reaction conditions. researchgate.net Kinetic studies on the related thieno[2,3-b]pyridine show that electrophilic substitution is influenced by the electronic effects of both heteroatoms, requiring careful control of conditions to direct the incoming electrophile to the desired position. rsc.org These approaches highlight that while challenging, regioselective halogenation of the thienopyridine core is feasible and could be adapted for the synthesis of the 4-iodo derivative.

De Novo Synthesis of the Thieno[3,2-c]pyridine Ring System

Building the fused ring system from simpler precursors offers greater control over the substitution pattern and is a common strategy for obtaining specifically functionalized thienopyridines. This can be achieved by constructing the thiophene ring onto a pyridine precursor or by forming the pyridine ring onto a thiophene starting material.

One de novo approach involves the synthesis of the thiophene ring from a suitably substituted pyridine or piperidine (B6355638) precursor. A documented synthesis of ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate illustrates this strategy. rsc.org The process begins with a protected piperidine derivative which is first activated with phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack type reaction. The resulting intermediate is then reacted with ethyl mercaptoacetate (B1236969) in the presence of a base to construct the thiophene ring via cyclization. rsc.org Although this route leads to a tetrahydrothienopyridine, subsequent aromatization could yield the fully aromatic thieno[3,2-c]pyridine core.

Table 1: Synthesis of a Thieno[3,2-c]pyridine Precursor via Thiophene Ring Construction rsc.org

Step Starting Material Reagents Product Yield
1 tert-butyl-1-piperidinecarboxylate 1. POCl₃, DMF, CH₂Cl₂; 2. Sodium acetate 2-chloro-3-(chloromethylene)-1-piperidinecarboxaldehyde -
2 Crude intermediate from Step 1 Ethyl mercaptoacetate, Et₃N, CH₂Cl₂ 5-tert-butyl 2-ethyl-6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate 45%

This table is based on the general procedure described in the source for the synthesis of tetrahydrothienopyridine derivatives.

The more common approach involves constructing the pyridine ring onto a thiophene backbone. A patented process describes the preparation of thieno[3,2-c]pyridine starting from 3-thienaldehyde. google.com The synthesis involves the formation of a Schiff base, reduction to a secondary amine, protection as a sulfonamide, and finally, an acid-catalyzed cyclization to form the fused pyridine ring. google.com

Table 2: De Novo Synthesis of Thieno[3,2-c]pyridine google.com

Step Starting Material Reagents Intermediate/Product Yield
1 3-Thienaldehyde NH₂-CH₂-CH(OR)₂, Benzene N-[2,2-(OR)₂]-ethylidene-(3-thienyl)-methylimine (Schiff Base) 97%
2 Schiff Base from Step 1 NaBH₄, Ethanol N-[2,2-(OR)₂]-ethyl-(3-thienyl)-methylamine 71%
3 Amine from Step 2 p-Toluenesulfonyl chloride, Na₂CO₃, Chloroform/Water N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide -

This table is compiled from the process described in the patent.

Well-established named reactions are also employed for the formation of the pyridine ring in fused systems. The Bischler-Napieralski and Pictet-Spengler reactions are powerful methods for cyclization to form nitrogen-containing heterocycles. beilstein-journals.orgnih.govresearchgate.net The Pictet-Spengler reaction, for example, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.gov In the context of thieno[3,2-c]pyridine synthesis, this would typically involve a 2-(thiophen-3-yl)ethanamine derivative as the starting material. These methods are particularly useful for synthesizing tetrahydrothieno[3,2-c]pyridines, which can then be aromatized. beilstein-journals.orgnih.gov

Modern synthetic chemistry offers advanced strategies for ring construction, including annulation reactions that proceed via site-selective C-H bond functionalization. These methods, often catalyzed by transition metals, allow for the direct coupling of two different fragments to build a heterocyclic core. illinois.edu For example, a substituted thiophene with appropriate functional groups could potentially undergo a rhodium-catalyzed C-H insertion reaction with an alkyne to construct the pyridine ring. illinois.edu While specific examples for the de novo synthesis of the thieno[3,2-c]pyridine skeleton using this approach are not prominently documented in the reviewed literature, it represents a state-of-the-art strategy for the construction of highly substituted pyridine cores. chemrxiv.org

Formation of the Pyridine Ring through Cyclization Reactions

Intramolecular Cyclization Involving Nucleophilic Substitution of Halogenated Intermediates

The formation of the thiophene ring fused to a pyridine core can be efficiently achieved through intramolecular cyclization. A key strategy in this category is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile to form an enamine, which is subsequently hydrolyzed to a cyclic ketone. wikipedia.orglscollege.ac.inchem-station.com This method is particularly useful for creating five-membered rings. chem-station.com

In the context of thieno[3,2-c]pyridine synthesis, this can be envisioned by starting with a pyridine derivative bearing two nitrile-containing side chains. More directly, the Dieckmann condensation, a related intramolecular reaction of a diester, can be used. For instance, the synthesis of a thieno[3,2-c]pyridine-2-carboxylate has been achieved starting from tetrachloropyridine. The process begins with the selective nucleophilic substitution of the chlorine atom at the 4-position with sodium hydrosulfide (B80085) to yield a mercapto derivative. This intermediate is then S-alkylated with an appropriate haloacetate ester. The subsequent intramolecular Dieckmann cyclization, promoted by a base, forges the thiophene ring onto the pyridine scaffold.

Another prominent method involves the base-promoted intramolecular cyclization of a 3-cyanopyridine-2(1H)-thione that has been S-alkylated with a compound containing a halogen adjacent to an active methylene (B1212753) group. abertay.ac.uk The reaction proceeds via nucleophilic attack of the activated methylene carbanion on the nitrile group, leading to the formation of a 3-aminothieno[2,3-b]pyridine. While this example illustrates the formation of a different isomer, the underlying principle of intramolecular cyclization of a halogenated intermediate is a cornerstone in thienopyridine synthesis. scielo.br

Condensation Reactions for Thienopyridine Scaffolds

Condensation reactions provide a powerful and versatile approach to constructing the thienopyridine framework, often by building one ring onto the other pre-formed ring.

Gewald Reaction: The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is fundamental to the synthesis of many thienopyridine precursors. arkat-usa.orgresearchgate.net The initial step is a Knoevenagel condensation between the carbonyl compound and the cyanoester, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org These 2-aminothiophene products, possessing versatile functional groups, are ideal starting materials for the subsequent construction of the fused pyridine ring through various annulation strategies. arkat-usa.orgcore.ac.uk

Table 1: Overview of the Gewald Reaction for Thiophene Synthesis
Component 1Component 2Component 3Catalyst/ConditionsProduct Type
Ketone or Aldehydeα-CyanoesterElemental SulfurBase (e.g., morpholine, triethylamine)Polysubstituted 2-Aminothiophene

Friedländer Annulation: The Friedländer synthesis is a reaction that forms a quinoline (B57606) or, in this context, a pyridine ring from a 2-amino-carbonyl compound and a second compound containing a reactive α-methylene group. wikipedia.org To synthesize a thieno[3,2-c]pyridine, one could start with a 3-aminothiophene-4-carboxaldehyde or a corresponding ketone. This thiophene derivative would then be condensed with a molecule containing a CH₂-C=O group, such as acetone (B3395972) or ethyl acetoacetate, in the presence of an acid or base catalyst. The reaction proceeds through an initial aldol (B89426) or Schiff base formation, followed by cyclization and dehydration to afford the final fused bicyclic thienopyridine system. wikipedia.org

Preparation of Iodinated Thienopyridine Building Blocks from Precursor Molecules

The synthesis of this compound often involves the initial construction of the core heterocyclic scaffold, followed by the specific introduction of the iodine atom. This can be achieved by building the thienopyridine system from appropriately substituted pyridines or by direct functionalization of the completed thienopyridine ring.

Synthesis from Ortho-Halogenated Pyridine Derivatives

A common and effective strategy for constructing the thieno[3,2-c]pyridine system involves starting with a pyridine ring that is halogenated at a position ortho to the site of the new thiophene ring fusion. For example, a 3-chloropyridine (B48278) derivative can serve as a versatile precursor. abertay.ac.ukgoogle.com

One documented approach involves the reaction of 3-chloro-4-cyanopyridine (B17897) with a sulfur nucleophile, such as methyl thioglycolate. The reaction typically proceeds in two stages: an initial nucleophilic aromatic substitution of the chlorine atom by the sulfur reagent, followed by a base-induced intramolecular cyclization where the methylene group adjacent to the sulfur attacks the cyano group, forming the 3-aminothiophene ring fused to the pyridine. abertay.ac.uk This general method highlights how ortho-halogenated pyridines are activated for the annulation of the thiophene ring.

Table 2: Illustrative Synthesis from a Halogenated Pyridine
Starting MaterialReagentKey StepProduct Type
3-Chloro-4-cyanopyridineMethyl thioglycolateSNAr followed by intramolecular cyclization3-Aminothieno[3,2-c]pyridine derivative

Introduction of Iodine via Functional Group Interconversions in Thienopyridine Precursors

The final step in producing this compound is the introduction of the iodine atom at the C4 position of the heterocyclic system. This is typically achieved through electrophilic substitution on the pre-formed thieno[3,2-c]pyridine ring or by the conversion of another functional group already at the 4-position.

Electrophilic Iodination: The thieno[3,2-c]pyridine ring system is an electron-rich heterocycle susceptible to electrophilic aromatic substitution. sciforum.net Direct iodination can be accomplished using various iodinating agents. Molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or a Lewis acid can be used. A milder and highly effective alternative is the use of N-Iodosuccinimide (NIS), often in a solvent like acetonitrile (B52724) or dichloromethane, sometimes with an acid catalyst like trifluoroacetic acid to enhance the reactivity of the electrophile. sciforum.net The regioselectivity of the iodination would be directed by the electronic properties of the fused ring system, with the 4-position being a likely site for substitution.

Substitution of a Halogen: An alternative pathway involves the conversion of a 4-chlorothieno[3,2-c]pyridine (B1590513) precursor into the desired 4-iodo derivative. sigmaaldrich.com This transformation can be achieved via a Finkelstein reaction, which involves treating the chloro compound with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone or dimethylformamide. The equilibrium is driven towards the product by the precipitation of the less soluble sodium or potassium chloride. Alternatively, palladium-catalyzed cross-coupling reactions could also facilitate this halogen exchange.

Reactivity and Reaction Mechanisms of 4 Iodothieno 3,2 C Pyridine

Electronic Properties and Aromaticity of the Fused Thienopyridine System

The thieno[3,2-c]pyridine (B143518) scaffold is a bicyclic heteroaromatic system, where a thiophene (B33073) ring is fused to a pyridine (B92270) ring. This fusion significantly influences the electronic distribution and aromatic character of the molecule. The presence of both sulfur and nitrogen atoms within the ring structure governs its chemical properties. cymitquimica.com The nitrogen atom, being more electronegative than carbon, withdraws electron density from the pyridine ring, making it electron-deficient. Conversely, the sulfur atom in the thiophene ring can donate electron density, creating a complex electronic environment.

Role of the Iodine Substituent as a Leaving Group and Activating Group

The iodine atom at the 4-position of the thieno[3,2-c]pyridine ring plays a crucial dual role in its reactivity. Firstly, iodide is an excellent leaving group, which makes 4-Iodothieno[3,2-c]pyridine a versatile substrate for various cross-coupling reactions. This is particularly evident in Suzuki-Miyaura coupling reactions, where the carbon-iodine bond is readily cleaved to form a new carbon-carbon bond. researchgate.netzendy.io The use of an iodine substituent is often preferred over other halogens like bromine or chlorine in these reactions because aryl iodides are generally more reactive. nih.gov

Secondly, the iodine atom can act as an activating group. While halogens are typically deactivating in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they can direct incoming electrophiles. More significantly, in the context of cross-coupling reactions, the presence of iodine at a specific position allows for regioselective functionalization of the thienopyridine core. This reactivity is harnessed by chemists to introduce a wide array of substituents at the 4-position, thereby creating diverse molecular architectures.

Electrophilic Aromatic Substitution Patterns on the Thienopyridine Core

Electrophilic aromatic substitution (EAS) on the thieno[3,2-c]pyridine core is a complex process due to the competing directing effects of the fused rings and the deactivating nature of the pyridine nitrogen. In general, pyridine itself undergoes electrophilic substitution with difficulty and requires harsh reaction conditions, with the substitution occurring preferentially at the 3-position (meta to the nitrogen). quora.comvaia.com This is because attack at the 2- or 4-positions leads to a destabilized carbocation intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.com

For the fused thieno[3,2-c]pyridine system, the thiophene ring is generally more reactive towards electrophiles than the pyridine ring. Kinetic studies on the isomeric thieno[2,3-b]pyridine (B153569) have provided insights into the reactivity of such fused systems. rsc.org The precise regioselectivity of EAS on this compound will be influenced by the directing effects of both the sulfur and nitrogen heteroatoms, as well as the iodine substituent. The electron-donating nature of the thiophene ring would favor substitution on that ring, while the deactivating pyridine ring would be less susceptible to attack.

Nucleophilic Aromatic Substitution Mechanisms and Regioselectivity on the Pyridine Ring

Nucleophilic aromatic substitution (SNA_r) is a key reaction for pyridine and its derivatives. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comechemi.comvaia.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comechemi.com

In the case of this compound, the iodine atom is located at an activated position for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the iodine, forming a tetrahedral intermediate. youtube.com Subsequent elimination of the iodide leaving group restores the aromaticity of the ring. This process is highly efficient due to the good leaving group ability of iodide and the inherent activation of the 4-position by the ring nitrogen. Such reactions are fundamental in synthetic chemistry for the functionalization of pyridine-containing heterocycles. nih.gov

Oxidative Reactivity and Halogen Migration Pathways within Thienopyridine Structures

The thienopyridine core can undergo oxidation at either the sulfur or the nitrogen atom, leading to different products and reactivity patterns. Oxidation of the sulfur atom can yield sulfoxides or sulfones, while oxidation of the nitrogen atom produces N-oxides. nih.gov These transformations can be used to further functionalize the bicyclic system. nih.gov

Halogen migration, sometimes referred to as a halogen dance reaction, is a known phenomenon in certain heterocyclic systems, particularly under the influence of strong bases. While not extensively documented for this compound specifically, such rearrangements are plausible. The mechanism would likely involve deprotonation to form an anionic intermediate, followed by migration of the iodine atom to a more thermodynamically stable position. The oxidative conditions can also influence these pathways, potentially leading to complex molecular rearrangements and the formation of dimeric or other unexpected structures. nih.gov

Modulation of Reactivity through N-Oxide Formation

The formation of a thieno[3,2-c]pyridine N-oxide by oxidation of the pyridine nitrogen atom significantly alters the reactivity of the molecule. scripps.edu The N-oxide group has a profound electronic influence. The oxygen atom can donate electron density back into the ring via resonance, which activates the 2- and 4-positions towards electrophilic attack. youtube.com This is in stark contrast to the parent pyridine, which is deactivated towards electrophiles.

Conversely, the N-oxide group enhances the ring's susceptibility to nucleophilic attack. The reaction of pyridine N-oxides with nucleophiles is a well-established method for introducing substituents, particularly at the 2-position. researchgate.net For this compound N-oxide, this modification in electronic structure can be strategically employed to direct incoming reagents to specific positions, thereby providing alternative synthetic routes to functionalized thienopyridine derivatives. The N-oxide can be subsequently removed by deoxygenation to yield the desired substituted thienopyridine. youtube.com

Advanced Synthetic Transformations and Derivatization Strategies

Transition-Metal-Catalyzed Cross-Coupling Reactions Utilizing 4-Iodothieno[3,2-c]pyridine

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

Stille Cross-Coupling for Carbon-Carbon Bond Formation

The Stille reaction, which couples an organohalide with an organostannane reagent in the presence of a palladium catalyst, is a robust method for creating C-C bonds. jk-sci.comthermofisher.com This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. thermofisher.comwikipedia.org The general mechanism involves oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orguwindsor.ca

While specific examples detailing the Stille coupling of this compound are not prevalent in the provided results, the reaction is widely applicable to various aryl halides, including those containing heterocyclic systems. wikipedia.orgnih.gov The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and are compatible with numerous functional groups like esters, amides, and ketones. jk-sci.comthermofisher.com

Table 1: Representative Stille Cross-Coupling Reaction Parameters

ParameterDescription
Aryl Halide This compound
Coupling Partner Organostannane (e.g., R-Sn(Alkyl)₃)
Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
Key Features High functional group tolerance, stability of organostannane reagents.
Potential Side Reactions Homocoupling of the organostannane. jk-sci.com

Negishi Cross-Coupling Approaches with Organozinc Reagents

The Negishi cross-coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds by coupling organozinc compounds with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is particularly advantageous due to the high reactivity and functional group tolerance of organozinc reagents. nih.gov The reaction is applicable to a wide range of substrates, including the formation of sp², sp³, and sp hybridized carbon-carbon bonds. wikipedia.org

The utility of Negishi coupling extends to the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals. organic-chemistry.orgorganic-chemistry.org The reaction can be performed under mild conditions, often at room temperature, and is compatible with a diverse set of functional groups. nih.govorganic-chemistry.org The development of highly active catalyst systems, such as those based on palladacycle precatalysts or N-heterocyclic carbene (NHC) ligands, has further expanded the scope and efficiency of this transformation. nih.govorganic-chemistry.org For instance, robust acenaphthoimidazol-ylidene palladium complexes have shown extremely high catalytic activity in the Negishi coupling of (hetero)aryl halides with alkylzinc reagents. organic-chemistry.org

Table 2: Key Aspects of Negishi Cross-Coupling

FeatureDescription
Substrates Organic halides (including this compound) and Organozinc reagents
Catalysts Palladium or Nickel complexes
Advantages High reactivity, broad substrate scope (sp², sp³, sp), excellent functional group tolerance. wikipedia.orgnih.gov
Recent Advances Use of palladacycle precatalysts and NHC-ligated palladium complexes for enhanced activity. nih.govorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction is celebrated for its mild reaction conditions, the low toxicity and stability of the boronic acid reagents, and its broad functional group compatibility. beilstein-journals.orgmdpi.com

The Suzuki-Miyaura coupling is highly effective for the arylation of heterocyclic compounds. researchgate.net While direct examples with this compound are not detailed, the reaction is frequently applied to similar iodo-substituted heterocycles. mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. researchgate.netresearchgate.net For instance, palladium complexes with phosphine (B1218219) ligands are commonly employed, and various inorganic bases such as carbonates or hydroxides are used to facilitate the transmetalation step. beilstein-journals.orgresearchgate.net

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling

ComponentExamples
Aryl Halide This compound
Boron Reagent Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) mdpi.comresearchgate.net
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) mdpi.comresearchgate.net
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, Ba(OH)₂ beilstein-journals.orgresearchgate.net
Solvent Toluene, Dioxane, Ethanol, DME beilstein-journals.orgresearchgate.net

Emerging C(sp²)-C(sp³) Cross-Coupling Methodologies

The formation of bonds between sp²-hybridized carbon atoms of aryl rings and sp³-hybridized carbons of alkyl groups is a significant challenge in organic synthesis, often hampered by side reactions like β-hydride elimination. tcichemicals.com Recent advancements have focused on developing novel catalytic systems to overcome these hurdles.

Nickel-catalyzed reductive cross-electrophile coupling (CEC) has emerged as a powerful strategy, coupling aryl halides with alkyl halides in the presence of a reductant. tcichemicals.com Another innovative approach involves the use of metallaphotoredox catalysis, which combines a transition metal catalyst with a photoredox catalyst to enable the coupling of alcohols with alkyl bromides in a deoxygenative manner. princeton.edu These methods expand the range of accessible alkylated aromatic and heteroaromatic compounds. Iron-catalyzed Suzuki-Miyaura coupling has also been developed for C(sp²)-C(sp³) bond formation between aryl boronic esters and alkyl bromides, offering a more sustainable alternative to palladium. chemrxiv.org These emerging methodologies hold promise for the late-stage functionalization of complex molecules, including derivatives of this compound, with diverse alkyl groups. researchgate.net

Functional Group Interconversions and Late-Stage Functionalization

Beyond cross-coupling reactions, the iodine atom of this compound can be displaced or transformed to introduce other key functional groups.

Introduction of Azide (B81097) Moieties via Nucleophilic Displacement

The introduction of an azide group is a valuable transformation in medicinal chemistry, as azides can serve as precursors to amines or participate in click chemistry reactions. While direct nucleophilic aromatic substitution of an iodo group can be challenging, certain strategies can facilitate this transformation.

One potential, though not directly cited for this specific compound, is the use of sodium azide with a copper(I) catalyst, a method sometimes employed for the azidation of aryl halides. Another approach could involve a transition-metal-free nucleophilic substitution of a related activated pyridine (B92270) derivative. For instance, the C4-amination of pyridines can be achieved through a nucleophilic substitution of hydrogen (SNH) mechanism, proceeding via a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov This suggests that activation of the pyridine ring in the thieno[3,2-c]pyridine (B143518) system could potentially enable nucleophilic displacement reactions, including the introduction of an azide moiety.

Derivatization of Thienopyridine Scaffolds for Complex Molecular Architectures

The true synthetic power of this compound is realized in its ability to be readily derivatized. The electron-rich nature of the thienopyridine ring system, combined with the reactivity of the C-I bond, makes it an excellent substrate for a range of cross-coupling reactions. These transformations allow for the introduction of diverse substituents, leading to the generation of large libraries of compounds for biological screening or the construction of intricate molecular frameworks for materials science applications. While direct experimental data on this compound is not extensively published, the reactivity of similar iodo-heterocyclic systems provides a strong basis for predicting its behavior in these key reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org For this compound, this would involve reaction with various alkynes to introduce alkynyl moieties at the 4-position. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine like triethylamine (B128534) or diisopropylamine. libretexts.orgorganic-chemistry.org The reaction conditions are generally mild, offering broad functional group tolerance. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This versatile method forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. wikipedia.orglibretexts.org The reaction of this compound with various aryl or heteroaryl boronic acids would yield 4-aryl- or 4-heteroarylthieno[3,2-c]pyridines. Palladium catalysts, often with bulky, electron-rich phosphine ligands, are employed in the presence of a base. yonedalabs.comorganic-chemistry.org The choice of base and solvent can be critical for achieving high yields, especially with challenging substrates. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org The reaction of this compound with primary or secondary amines would lead to the corresponding 4-amino-substituted thieno[3,2-c]pyridines. This transformation is catalyzed by palladium complexes with specialized, bulky phosphine ligands, such as those developed by Buchwald and Hartwig, and requires a strong base. wikipedia.orgyoutube.com The reaction conditions can be tailored to accommodate a wide range of amine coupling partners. nih.gov

Cascade and Domino Reactions in the Chemical Modification of Thienopyridines

Cascade and domino reactions represent a highly efficient approach to molecular synthesis, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. researchgate.netresearchgate.net These processes lead to a rapid increase in molecular complexity from simple starting materials, adhering to the principles of green chemistry by reducing waste and improving atom economy.

While specific examples of cascade reactions originating from this compound are not yet prevalent in the literature, the functional handles introduced via the cross-coupling reactions described above serve as excellent starting points for such sequences. For instance, an alkyne introduced via Sonogashira coupling could participate in a subsequent intramolecular cyclization. Similarly, an aryl group with an ortho-substituent introduced via Suzuki coupling could undergo a domino reaction sequence. nih.gov

Research on related thienopyridine isomers has demonstrated the feasibility of cascade syntheses. For example, intramolecular cyclization reactions of substituted 2-(organosulfanyl)pyridines have been used to construct the thieno[2,3-b]pyridine (B153569) scaffold. scielo.br Palladium-catalyzed domino reactions have also been employed to create complex fused polycyclic systems from functionalized heteroarenes. researchgate.netrsc.org One notable example is a palladium-catalyzed domino sequence involving a Heck reaction followed by a direct C-H arylation to synthesize spirocyclic compounds. nih.gov These examples highlight the potential for developing novel cascade reactions starting from appropriately functionalized 4-substituted thieno[3,2-c]pyridines, leading to the generation of unique and complex molecular architectures. The development of such reactions would be a significant advancement in the synthetic chemistry of this important heterocyclic system.

Spectroscopic and Computational Characterization of 4 Iodothieno 3,2 C Pyridine Analogs

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the identity and purity of newly synthesized thieno[3,2-c]pyridine (B143518) derivatives. Each technique offers unique information about the molecular framework and the influence of various substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 4-Iodothieno[3,2-c]pyridine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the parent thieno[3,2-c]pyridine, the protons on the pyridine (B92270) and thiophene (B33073) rings resonate at characteristic chemical shifts. For instance, in a related tetrahydrothieno[3,2-c]pyridine derivative, the protons on the thiophene ring appear at specific locations, providing clear indicators of the substitution pattern. nih.gov The introduction of an iodine atom at the 4-position is expected to significantly influence the chemical shifts of the adjacent protons due to its electron-withdrawing and anisotropic effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the parent thieno[3,2-c]pyridine, distinct signals are observed for each carbon atom in the bicyclic system. researchgate.netnih.gov In substituted analogs, such as thieno[3,2-c]pyridine-4-carbonitrile, the chemical shifts of the carbon atoms, particularly C-7a, are well-defined. researchgate.net The presence of an iodine atom at C-4 would cause a downfield shift for this carbon and influence the shifts of neighboring carbons. For example, in 2,3,5,6-tetrachloro-4-iodopyridine, the carbon atoms of the pyridine ring show distinct resonances.

¹⁹F NMR Spectroscopy: For fluorinated analogs of this compound, ¹⁹F NMR is a powerful tool due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. wikipedia.orgaiinmr.com This technique is particularly useful for quantifying fluorine-containing compounds and provides detailed information about the electronic environment of the fluorine atoms. nih.govthermofisher.com The coupling constants between fluorine and adjacent protons (¹H-¹⁹F) or other fluorine atoms (¹⁹F-¹⁹F) can be large, providing valuable structural information. wikipedia.orghuji.ac.il For instance, in 2-(4-Fluorophenyl)pyridine, the fluorine nucleus exhibits a specific chemical shift. rsc.org

A representative table of expected ¹H and ¹³C NMR chemical shifts for a generic thieno[3,2-c]pyridine scaffold is provided below, based on data from related structures. researchgate.netrsc.orgresearchgate.net

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-27.0 - 7.5120 - 125
H-37.5 - 8.0125 - 130
H-67.0 - 7.5115 - 120
H-78.0 - 8.5145 - 150
C-3a-130 - 135
C-4-140 - 145
C-7a-150 - 155
Note: These are approximate ranges and can vary significantly with substitution.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. These methods are instrumental in identifying functional groups and providing a "fingerprint" of the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of a thieno[3,2-c]pyridine derivative will exhibit characteristic absorption bands corresponding to the vibrations of the C-H, C=C, C=N, and C-S bonds within the heterocyclic rings. The presence of substituents will introduce new vibrational modes. For instance, the C-I stretching vibration of this compound is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides information about vibrational modes that are associated with a change in the polarizability of the molecule. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For a comprehensive vibrational analysis, a combination of both IR and Raman data is often employed, and the results are compared with theoretical calculations to assign the observed bands to specific vibrational modes. nih.gov The number of expected vibrational modes for a non-linear molecule can be calculated using the 3N-6 rule, where N is the number of atoms. youtube.com

A table summarizing typical IR absorption frequencies for key functional groups in thieno[3,2-c]pyridine derivatives is presented below. nih.govacs.org

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
C=C / C=NStretching1400 - 1650
C-SStretching600 - 800
C-IStretching500 - 600
C-HBending (out-of-plane)700 - 900

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of thieno[3,2-c]pyridine and its analogs is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic system. rsc.org

The position and intensity of these absorption bands are sensitive to the extent of conjugation and the nature of substituents on the thieno[3,2-c]pyridine core. The introduction of an iodine atom at the 4-position can cause a bathochromic (red) shift in the absorption maxima due to the "heavy-atom effect" and its influence on the electronic energy levels. The molar absorptivity (ε) of these transitions provides information about the probability of the electronic transition. For instance, a study on thieno[3,4-d]pyrimidin-4(3H)-thione demonstrated how electronic relaxation mechanisms can be delineated using steady-state and transient absorption spectroscopy. rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. libretexts.org

Molecular Ion Peak: In a mass spectrum, the molecular ion peak (M⁺) corresponds to the mass-to-charge ratio (m/z) of the intact molecule after it has lost one electron. gbiosciences.com For this compound, the presence of iodine (with its characteristic isotopic pattern) would be a key feature in the mass spectrum. docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.org

Fragmentation Patterns: The molecular ion is often energetically unstable and can fragment into smaller, charged species. libretexts.orggbiosciences.com The fragmentation pattern is a unique fingerprint of the molecule's structure. aip.orgacs.org For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-I bond, leading to the loss of an iodine radical or a thienopyridyl cation. Other fragmentations could involve the rupture of the thiophene or pyridine rings. Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques for the analysis of such compounds, especially in complex mixtures. rsc.org

A table of potential fragments for this compound is shown below.

Fragment IonProposed Structurem/z
[C₇H₄INS]⁺Molecular Ion261
[C₇H₄NS]⁺Loss of Iodine134
[C₅H₄N]⁺Pyridyl fragment78
[C₄H₃S]⁺Thienyl fragment83
[I]⁺Iodine cation127

For thieno[3,2-c]pyridine derivatives, single-crystal XRD analysis can unambiguously confirm the connectivity of the atoms and the stereochemistry of the molecule. For example, X-ray crystallographic data has been reported for thieno[3,2-c]pyridine-4-carbonitrile, providing precise bond lengths and angles for the fused ring system. researchgate.net Such data is invaluable for understanding the structural effects of substituents and for validating the results of computational modeling.

Quantum Chemical and Computational Approaches

In conjunction with experimental spectroscopic techniques, quantum chemical and computational methods are increasingly used to predict and interpret the properties of molecules like this compound. These theoretical approaches can provide a deeper understanding of molecular structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, predict vibrational frequencies (for IR and Raman spectra), and calculate NMR chemical shifts. By comparing the calculated spectra with experimental data, a more confident assignment of the observed signals can be made. nih.gov

Time-Dependent DFT (TD-DFT): TD-DFT is employed to simulate electronic absorption spectra (UV-Vis), providing insights into the nature of the electronic transitions and the orbitals involved. rsc.org

Molecular Modeling and Docking: For thieno[3,2-c]pyridine analogs with potential biological activity, molecular modeling and docking studies can predict how these molecules might interact with biological targets such as enzymes or receptors. researchgate.netmdpi.com These computational techniques are crucial in drug discovery for understanding structure-activity relationships. mdpi.com For instance, computational studies have been performed on substituted thienopyridines to examine their binding at active sites. researchgate.net

The synergy between spectroscopic analysis and computational chemistry provides a powerful and comprehensive framework for the characterization of this compound and its derivatives, facilitating their study and potential application in various fields of chemistry and materials science. nih.govontosight.ainih.govmdpi.comrsc.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is a widely used tool for optimizing the geometry of molecules and determining their electronic properties. In the context of this compound analogs, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to predict the most stable molecular conformation. This involves minimizing the energy of the molecule with respect to the positions of its atoms, resulting in optimized bond lengths, bond angles, and dihedral angles. These optimized geometries provide a foundational understanding of the molecule's three-dimensional structure.

Time-Dependent Density Functional Theory (TD-DFT) for Predicting Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra of compounds. For thieno[3,2-c]pyridine analogs, TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) spectrum by calculating the energies of electronic transitions from the ground state to various excited states. These calculations help in understanding the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of heteroaromatic compounds.

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. For this compound analogs, the analysis of the spatial distribution of the electron density in these orbitals can reveal the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.

Synthetic Utility and Applications in Advanced Organic Materials and Methodology Development

Role as a Key Synthetic Intermediate for Complex Heterocyclic Compounds

4-Iodothieno[3,2-c]pyridine serves as a pivotal intermediate for the elaboration of more complex, polycyclic, and substituted heterocyclic systems. The reactivity of the iodo group is instrumental in building molecular complexity from the foundational thienopyridine core.

Palladium-catalyzed cross-coupling reactions are the cornerstone of its utility. For instance, in a Suzuki-Miyaura coupling, this compound can react with various aryl or heteroaryl boronic acids or esters. This reaction forges a new carbon-carbon bond, attaching a new aromatic or heteroaromatic ring system to the thienopyridine framework. This methodology provides a direct and modular route to novel bi-heterocyclic compounds, which are often explored for their potential biological activities. A similar strategy has been successfully employed in the synthesis of 4-phenylthieno[3,2-c]quinolines, where palladium-catalyzed cross-couplings on a thiophene (B33073) precursor were key steps in constructing the final complex heterocycle. arkat-usa.orgresearchgate.net

Furthermore, the Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-based nucleophiles, including primary and secondary amines, anilines, and even certain N-heterocycles. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is critical for synthesizing 4-amino-substituted thieno[3,2-c]pyridine (B143518) derivatives. These derivatives are of significant interest in medicinal chemistry, as the amino group can serve as a crucial pharmacophore or a point for further functionalization. Research on the related 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold has demonstrated the power of using Buchwald-Hartwig, Suzuki, and Sonogashira reactions to create a library of compounds for antiplasmodial screening. nih.govresearchgate.net This highlights the established potential of using a halo-substituted core like this compound to generate diverse and complex molecules.

Building Block for the Construction of Diverse Molecular Architectures

The concept of a "building block" in organic synthesis refers to a molecule with specific reactive sites that allow it to be reliably incorporated into a larger, more complex structure. This compound perfectly fits this description. Its thieno[3,2-c]pyridine core represents a privileged heterocyclic scaffold found in various biologically active agents, while the iodo group acts as a versatile anchor point for molecular construction. nih.govnih.gov

The predictable reactivity of the C-I bond in cross-coupling reactions allows synthetic chemists to design convergent synthetic routes. Instead of building a complex molecule linearly, chemists can synthesize different fragments separately and then "couple" them together in the later stages of a synthesis, with this compound serving as one of the key fragments.

For example, using a sequence of different cross-coupling reactions, multiple distinct substituents can be introduced if other positions on the heterocyclic core are also functionalized (e.g., with a bromo or triflate group). The differential reactivity of C-I versus C-Br bonds (the C-I bond is typically more reactive in oxidative addition to Pd(0)) can allow for selective, stepwise functionalization, further enhancing its utility as a sophisticated building block. This approach enables the creation of a vast chemical space around the thieno[3,2-c]pyridine core, facilitating the exploration of structure-activity relationships in drug discovery and materials science.

Contribution to the Development of Novel Organic Reactions and Methodologies

While this compound itself may not be the subject of foundational methodology development, iodo-substituted heterocycles are crucial substrates for testing and refining new synthetic methods. The development of modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, has relied heavily on demonstrating their effectiveness across a broad range of substrates, including electron-deficient heteroaryl halides. wikipedia.orgwikipedia.org

The successful coupling of a challenging substrate like this compound would serve as a benchmark for the efficiency and scope of a new catalyst system or reaction protocol. For instance, developing a catalyst that can perform a Suzuki coupling on this substrate at room temperature or a Buchwald-Hartwig amination with a previously incompatible amine would be a notable advancement. researchgate.net The selective reaction at the 4-position in the presence of other potentially reactive sites would also demonstrate the chemoselectivity of a new method.

The table below illustrates the general schemes of key palladium-catalyzed reactions for which this compound is an ideal substrate.

Reaction NameGeneral SchemeReactantsProduct Type
Suzuki-Miyaura Coupling Thienopyridine-I + R-B(OH)2 → Thienopyridine-ROrganoboron compoundC-C (Aryl/Vinyl) bond formation
Sonogashira Coupling Thienopyridine-I + H-C≡C-R → Thienopyridine-C≡C-RTerminal alkyneC-C (Alkynyl) bond formation
Buchwald-Hartwig Amination Thienopyridine-I + H-NR1R2 → Thienopyridine-NR1R2Primary/Secondary amineC-N bond formation
Heck Coupling Thienopyridine-I + H2C=CHR → Thienopyridine-CH=CHRAlkeneC-C (Alkenyl) bond formation
Stille Coupling Thienopyridine-I + R-Sn(Bu)3 → Thienopyridine-ROrganostannaneC-C (Aryl/Vinyl) bond formation

Thienopyridine-I represents this compound.

Application in the Synthesis of Extended π-Systems and Conjugated Materials

The synthesis of organic materials for electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), relies on the construction of extended π-conjugated systems. These systems, characterized by alternating single and multiple bonds, are essential for charge transport and light emission properties.

The Sonogashira coupling reaction is a particularly powerful tool in this field, as it directly links an sp²-hybridized carbon (from an aryl halide) to an sp-hybridized carbon (from a terminal alkyne), extending the π-conjugation in a linear fashion. wikipedia.orgnih.govlibretexts.org this compound is an excellent candidate for this reaction. By coupling it with various terminal alkynes (e.g., phenylacetylene, trimethylsilylacetylene, or another heteroaryl acetylene), novel conjugated molecules incorporating the thieno[3,2-c]pyridine unit can be synthesized.

Furthermore, repeated Sonogashira or Suzuki couplings can lead to the formation of conjugated oligomers and polymers. Incorporating the electron-deficient thieno[3,2-c]pyridine moiety into a polymer backbone can significantly influence its electronic properties, such as the HOMO/LUMO energy levels, which is critical for tuning the performance of electronic devices. The use of a thieno[3,2-c]pyridine-4,6-dione derivative to create a bisisoindigo for organic field-effect transistors demonstrates the utility of this heterocyclic core in the field of materials science. organic-chemistry.org The iodo-analogue would serve as a key building block to access an even wider range of such materials through versatile C-C bond-forming reactions.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Iodothieno[3,2-c]pyridine to ensure high yield and purity?

  • Methodological Answer: Optimize reaction parameters such as catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki coupling), solvent polarity (DMF or THF), and temperature (60–100°C). Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Final purification via recrystallization or preparative HPLC ensures >95% purity .

Q. What chromatographic techniques are recommended for purifying this compound intermediates?

  • Methodological Answer: Use flash column chromatography with silica gel (200–400 mesh) and a gradient elution system (e.g., 10–50% ethyl acetate in hexane). For polar intermediates, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is effective. Validate purity using NMR (¹H/¹³C) and HRMS .

Q. What are the best practices for characterizing synthesized this compound?

  • Methodological Answer: Confirm structure via ¹H/¹³C NMR (chemical shifts for aromatic protons and iodine coupling patterns), HRMS for molecular ion validation, and FT-IR for functional groups. For crystalline derivatives, single-crystal X-ray diffraction provides definitive stereochemical assignment .

Advanced Research Questions

Q. How can cross-coupling reactions be employed to functionalize this compound at the iodine position?

  • Methodological Answer: Utilize palladium-catalyzed reactions:
  • Heck Reaction: Introduce alkenes using aryl halides and olefins.
  • Ullmann Coupling: Attach aryl/heteroaryl groups with CuI/ligand systems.
    Monitor regioselectivity using DFT calculations to predict electronic effects of the iodine substituent .

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer: Reproduce assays under standardized conditions (e.g., cell lines, incubation time). Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Perform meta-analysis of structure-activity relationships (SAR) to identify critical substituents (e.g., iodine’s steric vs. electronic contributions) .

Q. What strategies mitigate side reactions during halogen exchange in 4-Iodothieno derivatives?

  • Methodological Answer: Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis. Employ CuI/1,10-phenanthroline catalysts for efficient iodine-bromine exchange. Monitor reaction progress via GC-MS to detect intermediates like 4-bromo derivatives .

Q. How to evaluate the stability of this compound under different storage conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • Thermal Stability: Store at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS.
  • Light Sensitivity: Expose to UV light (ICH Q1B guidelines) and track iodinated byproducts. Use antioxidant additives (e.g., BHT) in solution-phase storage .

Q. What computational methods analyze the impact of iodine substitution on electronic structure?

  • Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to map HOMO-LUMO gaps and electrostatic potentials. Compare iodine’s electron-withdrawing effects with bromo/chloro analogs. Validate with XPS (X-ray photoelectron spectroscopy) for empirical electron density data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.